molecular formula C11H15N3O B1494266 2-Phenylbutanal semicarbazone

2-Phenylbutanal semicarbazone

Cat. No.: B1494266
M. Wt: 205.26 g/mol
InChI Key: RLNWIGHLNADORS-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylbutanal semicarbazone is a Schiff base derived from the condensation of 2-phenylbutanal with semicarbazide. Semicarbazones are characterized by the -NH-C(=O)-NH₂ group, which enables hydrogen bonding and metal coordination, critical for biological activity .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

[(Z)-2-phenylbutylideneamino]urea

InChI

InChI=1S/C11H15N3O/c1-2-9(8-13-14-11(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,12,14,15)/b13-8-

InChI Key

RLNWIGHLNADORS-JYRVWZFOSA-N

Isomeric SMILES

CCC(/C=N\NC(=O)N)C1=CC=CC=C1

Canonical SMILES

CCC(C=NNC(=O)N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Semicarbazones

Structural and Physicochemical Properties

The phenyl and butyl substituents in 2-phenylbutanal semicarbazone distinguish it from other semicarbazones. Key structural comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
This compound C₁₁H₁₅N₃O 205.26 Phenyl, butyl Enhanced lipophilicity due to aromatic and aliphatic chains; potential CNS activity
4-Phenyl semicarbazone C₇H₇N₃O 149.15 Phenyl Antitrypanosomal activity (vs. Trypanosoma brucei) without cytotoxicity
2-Nitrobenzaldehyde semicarbazone C₈H₈N₄O₃ 208.17 Nitro, benzaldehyde Cytochrome P450 inhibition; used as a derivatizing agent in LC/MS
Acetone semicarbazone C₄H₉N₃O 115.14 Methyl groups Industrial intermediate; low molecular weight, high solubility

Key Observations :

  • Lipophilicity : The butyl chain in this compound may improve blood-brain barrier penetration compared to smaller analogs like acetone semicarbazone .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 2-nitrobenzaldehyde derivatives) enhance enzyme inhibition but may introduce toxicity, as seen in 5-nitro-2-furaldehyde semicarbazone-induced tumors .
Anticonvulsant Activity
  • Lead Compounds: Fluorophenoxy and chlorophenyl derivatives (e.g., 4-(4-fluorophenoxy)benzaldehyde semicarbazone) show 100% protection in murine seizure models. Activity correlates with hydrogen bonding and aryl group placement in Pandeya’s pharmacophore model .
  • This compound : Hypothetically, its phenyl group aligns with the "aryl binding site" in pharmacophore models, while the butyl chain may occupy a hydrophobic pocket, enhancing receptor affinity .
Antimicrobial and Antiparasitic Activity
  • 4-Phenyl Semicarbazone: Non-cytotoxic antitrypanosomal agent (IC₅₀ = 3.2 µM vs. T. brucei) .
  • Chalcone-Semicarbazone Hybrids : Substitutions (e.g., -OH, -OCH₃) on the chalcone moiety improve antipyretic and antimicrobial activity .

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